4'-Azetidinomethyl-2-cyanobenzophenone
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Overview
Description
4’-Azetidinomethyl-2-cyanobenzophenone is a chemical compound with the molecular formula C18H16N2O It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core with a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-2-cyanobenzophenone typically involves the following steps:
Formation of Benzophenone Core: The initial step involves the preparation of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Cyanide Group: The cyanide group is introduced through a nucleophilic substitution reaction. This can be done by reacting the benzophenone derivative with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.
Attachment of Azetidine Ring: The final step involves the formation of the azetidine ring. This can be achieved by reacting the intermediate compound with azetidine in the presence of a suitable base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of 4’-Azetidinomethyl-2-cyanobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-2-cyanobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups depending on the nucleophile used.
Scientific Research Applications
4’-Azetidinomethyl-2-cyanobenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyanide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzophenone: A related compound with a similar benzophenone core but without the azetidine ring.
4’-Aminomethyl-2-cyanobenzophenone: Similar structure with an amino group instead of the azetidine ring.
4’-Hydroxymethyl-2-cyanobenzophenone: Similar structure with a hydroxyl group instead of the azetidine ring.
Uniqueness
4’-Azetidinomethyl-2-cyanobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-16-4-1-2-5-17(16)18(21)15-8-6-14(7-9-15)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBHTRGESNNQRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642789 |
Source
|
Record name | 2-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-43-0 |
Source
|
Record name | 2-[4-(1-Azetidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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